![molecular formula C17H16ClFN4O2S2 B2790933 1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide CAS No. 1115963-37-5](/img/structure/B2790933.png)
1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide
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Description
The compound “1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridine ring, and an amide group . These functional groups suggest that the compound could have a variety of potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule. The amide group could participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the amide group or at the heterocyclic rings . The exact reactions would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and could influence its reactivity .Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S2/c18-13-5-3-6-14(19)12(13)11-26-17-21-20-16-15(7-4-10-23(16)17)27(24,25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNZVQFFYGGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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